molecular formula C9H11BrN2O B8009398 4-Amino-2-bromo-N-ethylbenzamide

4-Amino-2-bromo-N-ethylbenzamide

Cat. No.: B8009398
M. Wt: 243.10 g/mol
InChI Key: FTIVSUJQBGFYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-bromo-N-ethylbenzamide is an organic compound with the molecular formula C9H11BrN2O It is a derivative of benzamide, featuring an amino group at the 4-position, a bromine atom at the 2-position, and an ethyl group attached to the nitrogen of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-bromo-N-ethylbenzamide typically involves the bromination of N-ethylbenzamide followed by the introduction of an amino group. One common method is:

    Bromination: N-ethylbenzamide is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.

    Amination: The brominated product is then reacted with ammonia or an amine source to introduce the amino group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-bromo-N-ethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 4-hydroxy-2-bromo-N-ethylbenzamide.

    Oxidation: Formation of 4-nitro-2-bromo-N-ethylbenzamide.

    Reduction: Formation of 4-alkylamino-2-bromo-N-ethylbenzamide.

Scientific Research Applications

4-Amino-2-bromo-N-ethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    2-Bromo-N-ethylbenzamide: Lacks the amino group at the 4-position.

    4-Amino-N-ethylbenzamide: Lacks the bromine atom at the 2-position.

    4-Amino-2-chloro-N-ethylbenzamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 4-Amino-2-bromo-N-ethylbenzamide is unique due to the presence of both the bromine atom and amino group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-amino-2-bromo-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIVSUJQBGFYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.